molecular formula C13H12N2O2S2 B4425189 2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile

2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile

Cat. No.: B4425189
M. Wt: 292.4 g/mol
InChI Key: ZJTINSDCMDWFQV-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with amino, methyl, sulfonyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve high-speed vibration milling (HSVM) using inexpensive and environmentally friendly catalysts such as diethylamine (Et2NH) . This method is solvent-free and can yield the desired product in good quantities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile involves its interaction with molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The amino group can form covalent bonds with target molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar thiophene derivatives.

Properties

IUPAC Name

2-amino-4-methyl-5-(4-methylphenyl)sulfonylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-8-3-5-10(6-4-8)19(16,17)13-9(2)11(7-14)12(15)18-13/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTINSDCMDWFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=C(S2)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile
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Reactant of Route 3
2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile
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2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile
Reactant of Route 5
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2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile
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2-Amino-4-methyl-5-[(4-methylphenyl)sulfonyl]thiophene-3-carbonitrile

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